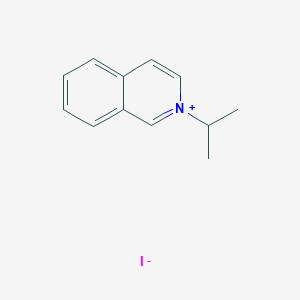
Isoquinolinium, 2-(1-methylethyl)-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolinium, 2-(1-methylethyl)-, iodide is a quaternary ammonium compound derived from isoquinoline It is characterized by the presence of an isoquinolinium core with a 2-(1-methylethyl) substituent and an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolinium, 2-(1-methylethyl)-, iodide typically involves the quaternization of isoquinoline with an appropriate alkylating agent. One common method is the reaction of isoquinoline with 2-bromo-1-methylethane in the presence of a base such as potassium carbonate, followed by treatment with sodium iodide to exchange the bromide for iodide . The reaction conditions generally include:
Solvent: Acetonitrile or ethanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinolinium, 2-(1-methylethyl)-, iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation: The isoquinolinium core can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the isoquinolinium structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of isoquinolinium derivatives with different anions.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of reduced isoquinolinium compounds.
Wissenschaftliche Forschungsanwendungen
Isoquinolinium, 2-(1-methylethyl)-, iodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of isoquinolinium, 2-(1-methylethyl)-, iodide involves its interaction with specific molecular targets. The quaternary ammonium structure allows it to interact with negatively charged biomolecules, potentially disrupting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isoquinolinium, 2-(1-methylethyl)-, bromide
- Isoquinolinium, 2-(1-methylethyl)-, chloride
- Isoquinolinium, 2-(1-methylethyl)-, sulfate
Uniqueness
Isoquinolinium, 2-(1-methylethyl)-, iodide is unique due to its iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its bromide and chloride counterparts. The iodide ion can also participate in specific chemical reactions that other halides may not .
Eigenschaften
CAS-Nummer |
124772-32-3 |
|---|---|
Molekularformel |
C12H14IN |
Molekulargewicht |
299.15 g/mol |
IUPAC-Name |
2-propan-2-ylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C12H14N.HI/c1-10(2)13-8-7-11-5-3-4-6-12(11)9-13;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AVSUEEVZEFABIZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[N+]1=CC2=CC=CC=C2C=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


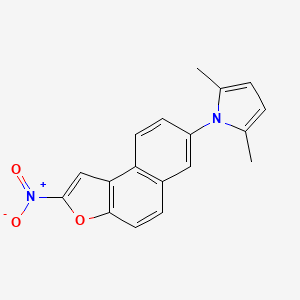

![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)



![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)

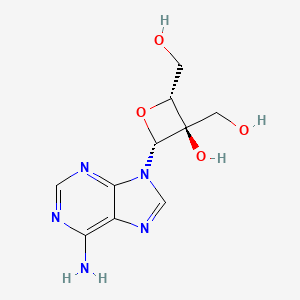
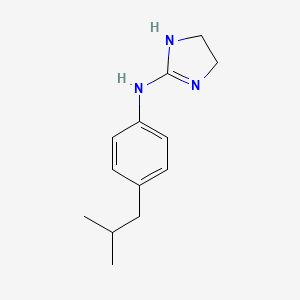
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)
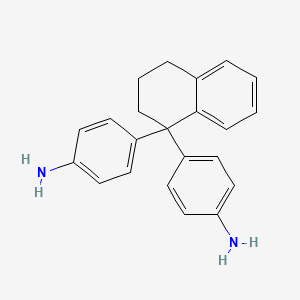
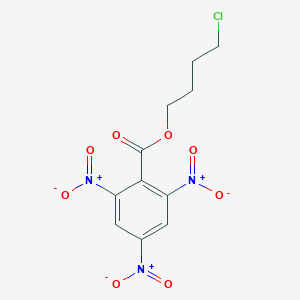
![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)
